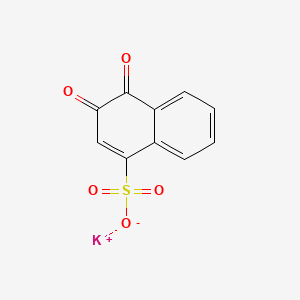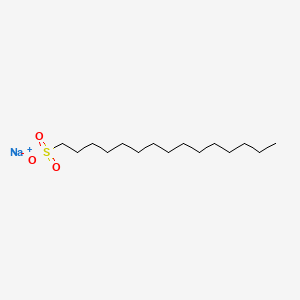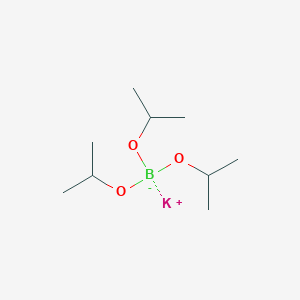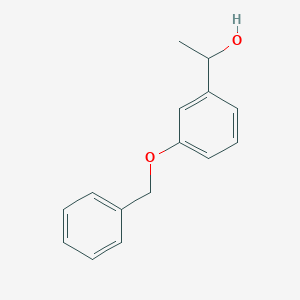
1-(3-(Benzyloxy)phenyl)ethanol
Descripción general
Descripción
“1-(3-(Benzyloxy)phenyl)ethanol” is a chemical compound with the molecular formula C15H16O2 . Its molecular weight is 228.29 g/mol .
Synthesis Analysis
While specific synthesis methods for “1-(3-(Benzyloxy)phenyl)ethanol” were not found, it’s worth noting that similar compounds can be synthesized through various methods. For instance, benzimidazole derivatives can be synthesized by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent . Additionally, benzylic oxidations and reductions can play a significant role in the synthesis of related compounds .Molecular Structure Analysis
The InChI code for “1-(3-(Benzyloxy)phenyl)ethanol” is 1S/C15H16O2/c1-12(16)14-8-5-9-15(10-14)17-11-13-6-3-2-4-7-13/h2-10,12,16H,11H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
“1-(3-(Benzyloxy)phenyl)ethanol” is a liquid at room temperature .Aplicaciones Científicas De Investigación
Regio- and Stereoselective Synthesis
1-(3-(Benzyloxy)phenyl)ethanol is utilized in organic synthesis, particularly in regio- and stereoselective synthesis processes. Zhang and Widenhoefer (2008) demonstrated the application of gold(I)-catalyzed intermolecular hydroalkoxylation of allenes with alcohols, showcasing the versatility of this compound in synthesizing complex organic molecules with high specificity and yield (Zhang & Widenhoefer, 2008).
Renewable Production and Biocatalysis
In the context of sustainable and renewable chemical production, Pugh et al. (2015) explored the de novo biosynthesis of benzyl alcohol, closely related to 1-(3-(Benzyloxy)phenyl)ethanol, directly from renewable glucose using engineered Escherichia coli. This study underscores the potential of using biotechnological approaches for the production of valuable chemicals from renewable resources (Pugh et al., 2015).
Radiolabeling for Bioavailability Studies
Tuck, Tan, and Hayball (2000) investigated the synthesis of tritium-labeled hydroxytyrosol, a compound similar to 1-(3-(Benzyloxy)phenyl)ethanol, highlighting its importance in studying the bioavailability and metabolic pathways of phenolic compounds in olive oil. The development of radiolabeled compounds like this enables sensitive analytical methods and helps elucidate metabolic and elimination pathways (Tuck, Tan, & Hayball, 2000).
Chemical Clearing and Dehydration
Becker et al. (2012) provided insights into chemical tissue clearing techniques, emphasizing the use of benzyl alcohol-based solutions for improved tissue transparency while preserving fluorescence in GFP-expressing specimens. This application is crucial for microscopic analyses and underscores the compound's utility in biological and materials science research (Becker et al., 2012).
Safety And Hazards
Direcciones Futuras
While specific future directions for “1-(3-(Benzyloxy)phenyl)ethanol” were not found, research into similar compounds continues to be a significant area of interest. For instance, the nomenclature of benzene derivatives, which includes compounds like “1-(3-(Benzyloxy)phenyl)ethanol”, is a topic of ongoing study .
Propiedades
IUPAC Name |
1-(3-phenylmethoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-12(16)14-8-5-9-15(10-14)17-11-13-6-3-2-4-7-13/h2-10,12,16H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTSJUPGQORXJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640997 | |
| Record name | 1-[3-(Benzyloxy)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Benzyloxy)phenyl)ethanol | |
CAS RN |
320727-36-4 | |
| Record name | 1-[3-(Benzyloxy)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



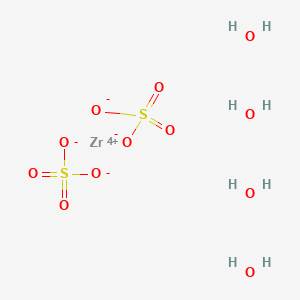
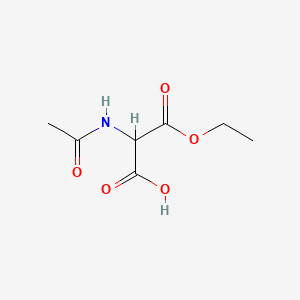
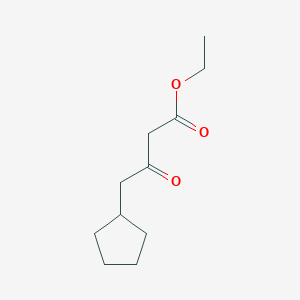
![Methyl benzo[d]thiazole-5-carboxylate](/img/structure/B1593214.png)
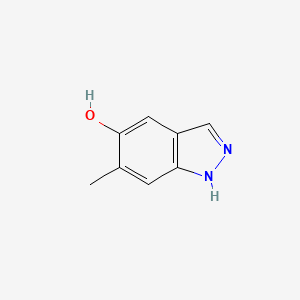
![Trimethyl[3-(triethoxysilyl)propyl]ammonium Chloride](/img/structure/B1593216.png)
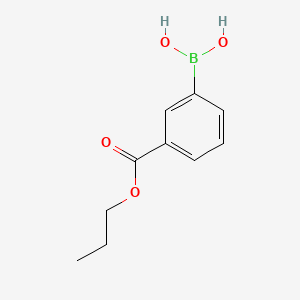

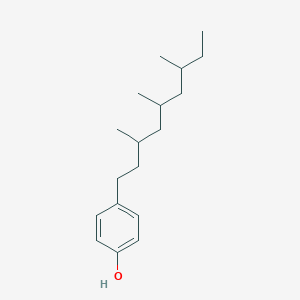

![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde](/img/structure/B1593226.png)
